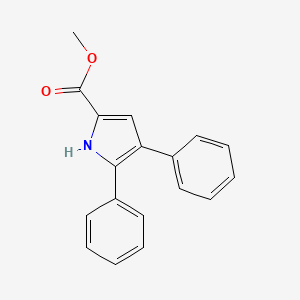
Methyl 4,5-diphenyl-1H-pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4,5-diphenyl-1H-pyrrole-2-carboxylate is a heterocyclic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom This compound is characterized by the presence of two phenyl groups attached to the 4th and 5th positions of the pyrrole ring, and a methyl ester group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4,5-diphenyl-1H-pyrrole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 1,4-diketones with ammonia or primary amines, followed by esterification. For instance, the reaction of 1,4-diphenyl-1,4-butanedione with ammonia in the presence of a catalyst can yield the desired pyrrole derivative. The reaction conditions often include refluxing in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and controlled reaction environments is crucial to achieve high efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-diphenyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2,3-diones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings or the pyrrole ring itself.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorinating agents under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,3-diones, while reduction can produce alcohol derivatives.
Scientific Research Applications
Methyl 4,5-diphenyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism by which methyl 4,5-diphenyl-1H-pyrrole-2-carboxylate exerts its effects is related to its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Methyl 4,5-dibromo-1H-pyrrole-2-carboxylate: Similar structure but with bromine atoms instead of phenyl groups.
Methyl 5-methyl-3,4-diphenyl-1H-pyrrole-2-carboxylate: Contains an additional methyl group on the pyrrole ring.
Uniqueness
Methyl 4,5-diphenyl-1H-pyrrole-2-carboxylate is unique due to the presence of two phenyl groups, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other pyrrole derivatives and can lead to different applications and properties.
Properties
CAS No. |
65117-76-2 |
|---|---|
Molecular Formula |
C18H15NO2 |
Molecular Weight |
277.3 g/mol |
IUPAC Name |
methyl 4,5-diphenyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C18H15NO2/c1-21-18(20)16-12-15(13-8-4-2-5-9-13)17(19-16)14-10-6-3-7-11-14/h2-12,19H,1H3 |
InChI Key |
HQQDSFUPUSHONR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



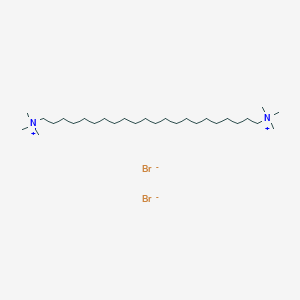
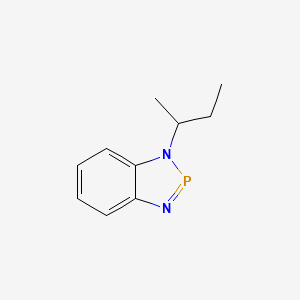
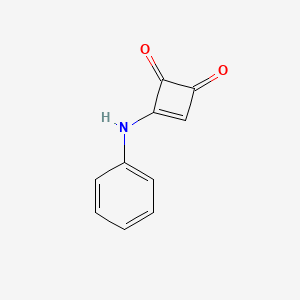
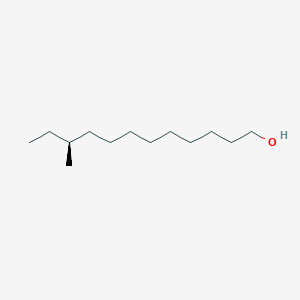
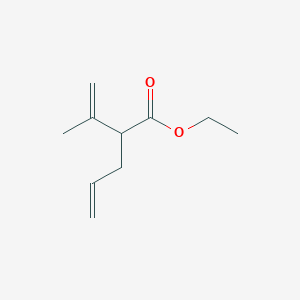
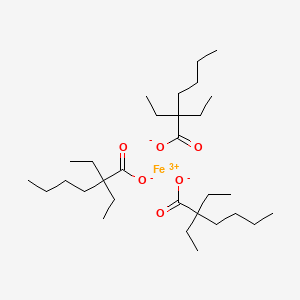
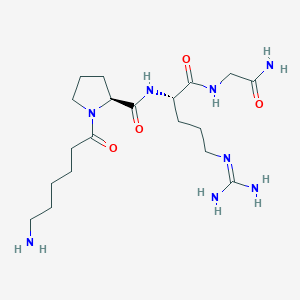
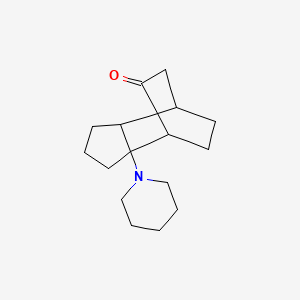
![4-[(1-Hydroxyprop-2-EN-1-YL)oxy]but-2-YN-1-OL](/img/structure/B14479246.png)
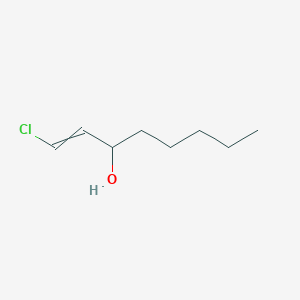
![5,6-Dihydropyrido[2,3-d]pyridazine](/img/structure/B14479248.png)
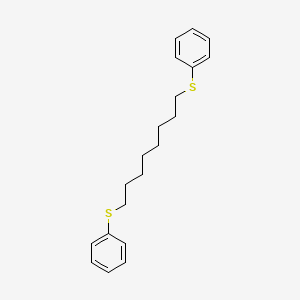
![2-Methoxybicyclo[2.2.0]hex-1(4)-ene](/img/structure/B14479251.png)
